4-Hydroxydecenal

Description

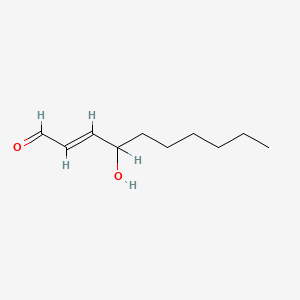

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-hydroxydec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-7-10(12)8-6-9-11/h6,8-10,12H,2-5,7H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQZDHGXJUBNIK-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29389-17-1 | |

| Record name | 4-Hydroxy-2-decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029389171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Formation and Biosynthesis of 4 Hydroxydecenal

Generation from Lipid Peroxidation Pathways

Lipid peroxidation is a primary mechanism leading to the formation of 4-HDE. This process involves the oxidative deterioration of lipids, particularly polyunsaturated fatty acids (PUFAs), which are abundant in cellular membranes.

Role of Polyunsaturated Fatty Acids (PUFAs) as Precursors

Polyunsaturated fatty acids are the essential precursors for the generation of 4-hydroxyalkenals, including 4-HDE. researchgate.net Specifically, ω-6 PUFAs such as linoleic acid and arachidonic acid are the key starting molecules for the biosynthesis of 4-HDE. nih.govajrms.com The structure of these fatty acids, with their multiple double bonds, makes them particularly susceptible to oxidation. researchgate.net The process of lipid peroxidation, which targets these PUFAs, leads to the formation of lipid hydroperoxides. researchgate.net These hydroperoxides are unstable and can decompose into various secondary products, including a range of aldehydes such as 4-HDE. researchgate.netresearchgate.netmdpi.com

Non-Enzymatic Free Radical Attack Mechanisms

The formation of 4-HDE can be initiated by a non-enzymatic free radical chain reaction. This process begins when a reactive oxygen species (ROS), such as the hydroxyl radical, attacks a PUFA. nih.gov This initial attack abstracts a hydrogen atom from the fatty acid chain, leading to the formation of a lipid radical. researchgate.net This lipid radical then reacts with molecular oxygen to form a lipid peroxyl radical. nih.gov The lipid peroxyl radical can subsequently abstract a hydrogen atom from another PUFA molecule, propagating the chain reaction and forming a lipid hydroperoxide. nih.gov These lipid hydroperoxides are key intermediates that can then decompose to form various aldehydes, including 4-hydroxyalkenals like 4-HDE. researchgate.netmdpi.com

Enzymatic Formation via Lipoxygenases

In addition to non-enzymatic pathways, the formation of 4-HDE can be catalyzed by enzymes known as lipoxygenases (LOXs). nih.govwikipedia.org LOXs are a family of iron-containing enzymes that catalyze the dioxygenation of PUFAs. wikipedia.orgnih.gov This enzymatic reaction introduces molecular oxygen into the fatty acid chain, leading to the formation of fatty acid hydroperoxides. wikipedia.orgnih.gov These hydroperoxides are the same intermediates formed during non-enzymatic lipid peroxidation and can subsequently break down to yield 4-HDE and other reactive aldehydes. nih.gov The action of LOXs represents a more controlled and specific pathway for the generation of these lipid-derived signaling molecules compared to the random nature of free radical attacks.

Formation from Specific Phospholipids (e.g., Cardiolipin (B10847521) Oxidation)

Cardiolipin, a unique phospholipid found predominantly in the inner mitochondrial membrane, has been identified as a significant source of 4-hydroxyalkenals upon oxidation. nih.govnih.govscienceopen.com The oxidation of tetralinoleoyl cardiolipin, in particular, can lead to the formation of 4-HNE, a closely related 4-hydroxyalkenal, through a mechanism involving cross-chain peroxyl radical addition and decomposition. nih.govnih.gov This process is significant as it links the generation of these reactive aldehydes directly to mitochondrial oxidative stress. nih.gov When cardiolipin is oxidized, it can lead to the release of cytochrome c from the mitochondrial membrane, a key event in the initiation of apoptosis. mdpi.comresearchgate.net

Endogenous Production in Biological Matrices

4-HDE is produced endogenously within various biological systems as a natural consequence of cellular metabolism and oxidative stress.

Formation in Cellular Systems (e.g., Liver Microsomes)

The formation of 4-hydroxyalkenals, including 4-HDE, has been observed in cellular systems such as liver microsomes. nih.govnih.gov Studies have shown that when liver microsomes undergo NADPH-Fe induced peroxidation, various cytotoxic aldehydes are produced. nih.gov While 4-hydroxynonenal (B163490) (4-HNE) is often the major aldehyde formed, preliminary research indicates that smaller quantities of other 4-hydroxyalkenals, including 4-hydroxydecenal, are also generated. nih.govresearchgate.net The production of these aldehydes in liver microsomes is dependent on the presence of factors that stimulate lipid peroxidation; in the absence of NADPH-Fe, only minimal amounts of 4-hydroxyalkenals are formed. nih.gov

Below is an interactive data table summarizing the key aspects of this compound formation:

| Formation Pathway | Key Precursors | Initiating Factors | Key Intermediates | Cellular Location Example |

| Non-Enzymatic Lipid Peroxidation | ω-6 Polyunsaturated Fatty Acids (e.g., Linoleic Acid) | Reactive Oxygen Species (ROS) | Lipid Hydroperoxides | Cellular Membranes |

| Enzymatic Formation | ω-6 Polyunsaturated Fatty Acids | Lipoxygenases (LOXs) | Fatty Acid Hydroperoxides | Cytosol |

| Cardiolipin Oxidation | Tetralinoleoyl Cardiolipin | Oxidative Stress | Peroxyl Radicals | Inner Mitochondrial Membrane |

| Endogenous Production | Cellular Lipids | NADPH-Fe induced peroxidation | Various Aldehydes | Liver Microsomes |

Presence in Tissues and Biological Fluids (e.g., Urine, Plasma)

This compound has been detected in biological systems, primarily in tissues undergoing active lipid peroxidation.

Tissues: Research has confirmed the formation of this compound in liver microsomal preparations when stimulated by pro-oxidants, indicating its presence within liver tissue during periods of oxidative stress. nih.gov Additionally, studies using monoclonal antibodies designed to detect proteins modified by 4-hydroxynonenal (HNE) have shown some degree of recognition for protein-bound this compound. tandfonline.com This suggests that, like HNE, this compound can form adducts with proteins in tissues where it is generated. tandfonline.com

Biological Fluids (Urine, Plasma): While the presence of this compound in tissues like the liver is established, its detection and quantification in biological fluids such as plasma and urine are not as extensively documented as for other aldehydes. A 2016 study on postmenopausal women found that a diet supplemented with omega-3 fatty acids led to a significant increase in the urinary concentration of 4-hydroxy-trans-decenal, demonstrating that it is excreted in urine and that its levels can be influenced by dietary intake of PUFAs. scirp.org However, established reference ranges for baseline concentrations of this compound in the plasma or urine of healthy individuals are not widely available in scientific literature, which has largely focused on the more abundant 4-HNE as a primary biomarker of lipid peroxidation. researchgate.net

The table below summarizes the detection status of this compound in various biological contexts based on available research.

| Sample Type | Detection Status | Research Findings |

| Tissues | ||

| Liver Microsomes | Detected | Formed during NADPH-Fe stimulated lipid peroxidation, though in very low amounts compared to 4-HNE. nih.gov |

| Biological Fluids | ||

| Urine | Detected | Urinary concentration found to increase significantly in humans following dietary supplementation with n-3 polyunsaturated fatty acids. scirp.org |

| Plasma | Not Widely Documented | While theoretically present, specific concentration levels in human plasma are not well-established in the cited literature. |

Metabolism and Detoxification Pathways of 4 Hydroxydecenal

Enzymatic Conjugation Reactions

The principal pathway for the detoxification of 4-hydroxydecenal is through enzymatic conjugation, a process where an enzyme facilitates the attachment of an endogenous molecule to the toxic compound, thereby neutralizing its reactivity.

Role of Glutathione (B108866) S-Transferases (GSTs)

Glutathione S-Transferases (GSTs) are a superfamily of enzymes that play a crucial role in cellular defense by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic compounds, including 4-HDE. nih.govnih.govwikipedia.org This enzymatic process is a major determinant of the intracellular concentration of 4-hydroxyalkenals. nih.gov The conjugation of 4-HDE with glutathione is considered the primary component in the cellular defense strategy against such reactive electrophiles. nih.gov

The GST family comprises several isoforms with varying substrate specificities. mdpi.com Research has identified the Alpha-class GST isoform, specifically GST A4-4, as being exceptionally efficient in detoxifying 4-hydroxyalkenals. nih.govresearchgate.netresearchgate.net Human GST A4-4 exhibits a remarkably high catalytic efficiency for 4-HDE. portlandpress.com Studies have shown that the kcat/Km value, a measure of catalytic efficiency, for the conjugation of this compound by GST A4-4 is greater than 3 x 10⁶ M⁻¹s⁻¹, a rate several orders of magnitude higher than for more conventional GST substrates. portlandpress.com This high efficiency underscores the specialized role of GST A4-4 in protecting cells from the damaging effects of lipid peroxidation products. portlandpress.comnih.gov In rat liver, the isoenzyme with the highest specific activity towards both 4-hydroxynonenal (B163490) and this compound was identified as glutathione transferase 4-4. nih.govresearchgate.net

Table 1: Catalytic Efficiency of Human GSTA4-4 with 4-Hydroxyalkenals

| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| This compound | GST A4-4 | > 3 x 10⁶ | portlandpress.com |

| 4-Hydroxynonenal | GST A4-4 | > 3 x 10⁶ | portlandpress.com |

The detoxification process mediated by GSTs involves the nucleophilic attack of the thiol group of intracellular glutathione on the electrophilic carbon of 4-HDE. nih.gov This reaction can occur spontaneously, but the enzyme-catalyzed rate is significantly faster and more biologically relevant. nih.govresearchgate.net The rate of the spontaneous conjugation reaction is considered negligible compared to the rate achieved by the cellular concentration of GSTs. nih.govresearchgate.netresearchgate.net The product of this conjugation is a glutathione-4-hydroxydecenal adduct (GS-HDE), a less toxic and more water-soluble compound that can be further metabolized and eliminated from the cell. nih.gov

Cells can adapt to the presence of toxic aldehydes by increasing their detoxification capacity. Exposure to 4-hydroxyalkenals has been shown to induce the expression of the very enzymes that neutralize them. Specifically, 4-hydroxynonenal (4-HNE), a closely related and extensively studied aldehyde, induces the expression of GSTA4-4. mdpi.comwikigenes.org This induction is part of a broader cellular stress response. nih.gov For instance, studies on pumpkin GSTs have demonstrated that α,β-unsaturated aldehydes, a class that includes 4-HDE, are efficient inducers of GST expression. oup.com This adaptive response, where the toxic substrate triggers an increase in its own detoxification enzymes, highlights a key protective mechanism against oxidative stress. nih.govnih.gov

Conjugation with Intracellular Glutathione

Oxidation Pathways via Aldehyde Dehydrogenases

A secondary, yet significant, pathway for the metabolism of 4-HDE is oxidation catalyzed by aldehyde dehydrogenases (ALDHs). physiology.orgnih.gov These NAD(P)⁺-dependent enzymes convert a wide range of endogenous and exogenous aldehydes into their corresponding carboxylic acids. wikipedia.org In the case of 4-HDE, ALDHs catalyze its oxidation to 4-hydroxy-2-decenoic acid. researchgate.net This conversion transforms the reactive aldehyde group into a less reactive carboxylic acid moiety, effectively neutralizing its toxicity. physiology.org The human ALDH superfamily is composed of 19 isozymes, and they represent a crucial part of the cellular defense against aldehyde-induced damage. wikipedia.org Studies in rat hepatocytes have shown that this oxidative pathway accounts for a portion of the total elimination of 4-hydroxyalkenals. nih.gov

Reduction Pathways via Alcohol Dehydrogenases

Table 2: Summary of this compound Detoxification Pathways

| Pathway | Enzyme Family | Key Isoform(s) | Product | Reference |

|---|---|---|---|---|

| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | GSTA4-4 | Glutathione-4-hydroxydecenal adduct (GS-HDE) | nih.govresearchgate.netportlandpress.com |

| Oxidation | Aldehyde Dehydrogenases (ALDHs) | ALDH1/2 | 4-Hydroxy-2-decenoic acid | physiology.orgwikipedia.orgresearchgate.net |

| Reduction | Alcohol Dehydrogenases (ADHs) | Class I, Class II | 1,4-Dihydroxy-2-decene | nih.gov |

Intracellular Fate and Elimination Processes

Once formed, 4-HDec does not persist long within the cell due to rapid enzymatic processing. The primary intracellular fates involve three main enzymatic pathways: conjugation with glutathione, oxidation to a carboxylic acid, and reduction to an alcohol. A minor, non-enzymatic fate is the formation of covalent adducts with cellular macromolecules. frontiersin.orgmdpi.comnih.gov

Enzymatic Detoxification Pathways:

Glutathione Conjugation: The most significant pathway for the detoxification of 4-hydroxyalkenals is conjugation with the tripeptide glutathione (GSH). nih.govnih.gov This reaction is catalyzed by Glutathione S-transferases (GSTs). nih.gov Specific isoforms, particularly from the Alpha class like human GSTA4-4 and rat GST 4-4, exhibit exceptionally high catalytic efficiency for this process. nih.govresearchgate.netnih.gov The addition of GSH to the 4-HDec molecule increases its hydrophilicity, neutralizing its reactivity and priming it for elimination from the cell. rsc.orgnih.gov Research indicates that the enzymatic conjugation rate is orders of magnitude higher than the spontaneous reaction, highlighting the critical protective role of GSTs. nih.govresearchgate.net

Oxidation: The aldehyde group of 4-HDec can be oxidized to a carboxylic acid group, a reaction catalyzed by members of the aldehyde dehydrogenase (ALDH) superfamily. frontiersin.orgresearchgate.net This process converts 4-HDec into the less reactive 4-hydroxydecenoic acid. researchgate.netnih.gov Various ALDH isoforms, including mitochondrial (ALDH2) and cytosolic types (e.g., ALDH1A1, ALDH3A2), are involved in metabolizing lipid peroxidation-derived aldehydes. frontiersin.orgnih.govwikipedia.orgmdpi.com

Reduction: A third pathway involves the reduction of the aldehyde group of 4-HDec to a primary alcohol, yielding 1,4-dihydroxydecene. nih.govnih.gov This NADPH-dependent reaction is carried out by enzymes of the aldo-keto reductase (AKR) superfamily and, to a lesser extent, by alcohol dehydrogenases. frontiersin.orgnih.govnih.gov

The relative contribution of each pathway can vary depending on the cell type and its specific enzymatic makeup. researchgate.net For instance, in many cell types, over 90% of a given amount of 4-hydroxyalkenal can be metabolized within minutes. nih.gov

Protein Adduction: A small fraction of 4-HDec that escapes immediate enzymatic detoxification can form covalent adducts with proteins. mdpi.comnih.gov This occurs through Michael addition or Schiff base formation with nucleophilic amino acid residues like cysteine, histidine, and lysine (B10760008). mdpi.com While this represents a minor fate in terms of quantity (estimated at 2-8% of total consumption), these adducts are highly significant as they can alter protein structure and function, contributing to the cytotoxic effects of the aldehyde. mdpi.comnih.govnih.gov

Elimination: The metabolic transformations render 4-HDec and its derivatives more water-soluble, which is a crucial step for their elimination. nih.govyoutube.comwikipedia.org The glutathione conjugate (GS-HDec) is actively transported out of the cell by transporters like the multidrug resistance-associated proteins (MRPs). nih.govrsc.org It can then be further processed in the mercapturic acid pathway for final excretion in the urine. nih.govnih.gov The detection of 4-hydroxy-2-trans-decenal in human urine confirms that it, or its metabolites, are eliminated from the body via this route. ru.nl

Table 1: Major Enzymes in this compound Metabolism

| Enzyme Family | Specific Isoforms (Examples) | Reaction Catalyzed | Product | Cellular Location |

|---|---|---|---|---|

| Glutathione S-transferases (GSTs) | GSTA4-4 (human), GST 4-4 (rat) researchgate.netnih.gov | Conjugation with Glutathione (GSH) | Glutathione-4-HDec conjugate | Cytosol, Mitochondria nih.gov |

| Aldehyde Dehydrogenases (ALDHs) | ALDH2, ALDH1A1, ALDH3A1 frontiersin.orgnih.gov | Oxidation (NAD(P)+ dependent) | 4-Hydroxydecenoic acid | Mitochondria, Cytosol frontiersin.org |

| Aldo-Keto Reductases (AKRs) | AKR1B1, AKR1B10, AKR1C1-4 nih.govrndsystems.comuniprot.org | Reduction (NADPH dependent) | 1,4-Dihydroxydecene | Cytosol uniprot.org |

Factors Influencing Metabolic Rates and Pathways

The efficiency and preferred route of 4-HDec detoxification are not constant but are influenced by a variety of interconnected factors at the cellular and organismal level.

Enzyme Levels and Activity: The most direct factor is the concentration and catalytic activity of the primary metabolizing enzymes (GSTs, ALDHs, AKRs). researchgate.netnih.gov The expression of these enzymes varies significantly between different tissues and cell types, leading to differential metabolic capacities. researchgate.net For example, the liver has a very high capacity for aldehyde detoxification, whereas the lung has comparatively lower levels of these enzymes, making it more susceptible to damage from lipid peroxidation products. researchgate.netresearchgate.net

Genetic Variation: Polymorphisms in the genes encoding for GSTs and ALDHs can lead to inter-individual differences in enzyme activity. Such genetic variations can alter the rate of 4-HDec metabolism, potentially influencing an individual's susceptibility to oxidative stress-related conditions. nih.govinspiredchiropractic.com

Cofactor and Substrate Availability: The major detoxification pathways are dependent on cofactors and substrates.

Glutathione (GSH) Levels: The GST-mediated pathway is critically dependent on the availability of intracellular GSH. rsc.org Conditions of severe oxidative stress can deplete GSH stores, impairing the conjugation capacity and shifting the metabolic burden to other pathways or increasing the likelihood of protein adduction. rsc.org

NAD(P)+/NAD(P)H Ratios: The balance between oxidized (NAD+, NADP+) and reduced (NADH, NADPH) nicotinamide (B372718) adenine (B156593) dinucleotides influences the direction of ALDH (requires NAD+) and AKR (requires NADPH) activities. frontiersin.orgnih.gov

Enzyme Induction: Cells can adapt to increased aldehyde exposure by upregulating the expression of detoxification enzymes. This response is often mediated by transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which is activated by electrophiles such as 4-hydroxyalkenals. nih.govacs.orgresearchgate.net Activation of Nrf2 leads to increased synthesis of GSTs and other protective enzymes, creating a feedback loop that enhances the cell's ability to clear the toxic aldehydes. nih.govacs.org

General Physiological and Environmental Factors: Broader factors can also modulate metabolic rates.

Diet and Drugs: Dietary components and certain drugs can influence the expression and activity of metabolic enzymes. inspiredchiropractic.comlongdom.org For example, some medications can inhibit or induce cytochrome P450 enzymes, which, while not a primary route for 4-HDec, are part of the broader xenobiotic metabolism system. youtube.cominspiredchiropractic.com

Table 2: Summary of Factors Influencing 4-HDec Metabolism

| Factor | Influence on 4-HDec Metabolism | Mechanism |

|---|---|---|

| Enzyme Expression | High impact on metabolic rate and pathway preference. researchgate.net | Determines the amount of available GST, ALDH, and AKR enzymes. Varies by tissue type. researchgate.net |

| Genetic Polymorphisms | Can increase or decrease metabolic efficiency. nih.gov | Alters the structure and function of detoxification enzymes. |

| GSH Availability | Crucial for the primary conjugation pathway. rsc.org | Depletion of GSH limits GST activity, increasing reliance on other pathways and risk of toxicity. rsc.org |

| Enzyme Induction (e.g., via Nrf2) | Increases detoxification capacity in response to stress. acs.org | Exposure to 4-HDec can trigger increased synthesis of protective enzymes like GSTs. nih.gov |

| Age, Gender, Diet | Modulates overall metabolic state. inspiredchiropractic.comlongdom.org | Affects basal metabolic rate and hormonal balance, which can indirectly influence detoxification efficiency. inspiredchiropractic.comlongdom.org |

Molecular Interactions and Adductomics of 4 Hydroxydecenal

Covalent Modification of Proteins.nih.gov

4-Hydroxydecenal covalently modifies proteins through reactions with nucleophilic amino acid residues. nih.gov This process, a hallmark of lipid peroxidation-induced cellular damage, can lead to significant alterations in the biological function and structure of the targeted proteins. nih.gov

Formation of Michael Adducts and Schiff Bases.nih.govresearchgate.net

This compound possesses two reactive functional groups: an α,β-unsaturated aldehyde and a hydroxyl group. This structure allows it to form two primary types of covalent adducts with proteins: Michael adducts and Schiff bases. nih.govresearchgate.net

Michael addition is a 1,4-addition reaction where a nucleophile attacks the β-carbon of the α,β-unsaturated aldehyde. researchgate.net This is the predominant reaction for 4-HDE with soft nucleophiles like the sulfhydryl group of cysteine and the imidazole (B134444) ring of histidine. nih.govresearchgate.net The resulting Michael adducts are relatively stable. researchgate.net

Schiff base formation occurs through the reaction of the aldehyde group of 4-HDE with primary amino groups, such as the ε-amino group of lysine (B10760008) residues. researchgate.net This reaction forms an imine, also known as a Schiff base. These adducts are generally less stable than Michael adducts and can be reversible. researchgate.net

Reactivity with Specific Amino Acid Residues (e.g., Cysteine, Histidine, Lysine).nih.govresearchgate.netnih.govcore.ac.uk

The side chains of several amino acids are susceptible to modification by 4-HDE. The reactivity of these residues is influenced by their nucleophilicity and accessibility within the protein structure.

Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and is highly reactive towards the β-carbon of 4-HDE, readily forming stable Michael adducts. nih.govresearchgate.net This modification can disrupt disulfide bonds or inactivate enzymes where cysteine is part of the catalytic site. nih.gov

Histidine: The imidazole ring of histidine can also act as a nucleophile in a Michael addition reaction with 4-HDE. nih.govnih.gov The resulting adducts have been identified as significant products of 4-HDE modification. nih.govcore.ac.uk

Lysine: The ε-amino group of lysine can react with 4-HDE via both Michael addition and Schiff base formation. nih.govresearchgate.net While Schiff base formation is a direct reaction with the aldehyde group, Michael addition can also occur, though it is generally less favored compared to cysteine and histidine. nih.gov

The order of reactivity for Michael addition is generally considered to be Cysteine > Histidine > Lysine. nih.govresearchgate.net

Table 1: Reactivity of Amino Acid Residues with this compound

| Amino Acid | Reactive Group | Type of Reaction | Relative Reactivity |

| Cysteine | Sulfhydryl (-SH) | Michael Addition | High |

| Histidine | Imidazole Ring | Michael Addition | Moderate |

| Lysine | ε-Amino (-NH2) | Michael Addition, Schiff Base | Low to Moderate |

Identification and Characterization of Protein Adducts

Detecting and quantifying 4-HDE protein adducts is essential for understanding their role in cellular pathophysiology. A combination of immunochemical and mass spectrometry-based methods are employed for this purpose.

Immunochemical techniques utilize antibodies that specifically recognize 4-HDE-modified proteins. nih.gov Polyclonal and monoclonal antibodies have been developed against 4-HDE-protein conjugates, often targeting the stable adducts formed with histidine or lysine. nih.govmdpi.com These antibodies are used in techniques such as:

ELISA (Enzyme-Linked Immunosorbent Assay): For the quantification of total 4-HDE protein adducts in biological samples. core.ac.uk

Immunohistochemistry: To visualize the localization of 4-HDE adducts within tissues and cells, providing spatial information about oxidative damage. nih.govresearchgate.net

Western Blotting: To detect specific proteins that have been modified by 4-HDE. nih.gov

The specificity of the antibody is crucial; for instance, some antibodies are highly selective for the 4-HDE-histidine epitope. nih.gov

Mass spectrometry (MS) has become an indispensable tool for the comprehensive analysis of the "adductome," which encompasses all protein adducts in a biological system. nih.gov LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) allows for the identification of specific adduction sites on proteins. nih.govmdpi.com This technique can pinpoint the exact amino acid residue that has been modified and characterize the chemical nature of the adduct (Michael adduct or Schiff base). nih.gov The change in mass of a peptide upon modification is a key indicator of adduct formation. mdpi.com This detailed information is critical for understanding the functional consequences of the modification.

Immunochemical Methods (e.g., Antibody Specificity)

Impact on Protein Structure and Function.nih.govresearchgate.net

The covalent modification of proteins by 4-HDE can have profound effects on their structure and, consequently, their function. nih.govresearchgate.net These alterations can range from subtle conformational changes to complete loss of enzymatic activity.

Alteration of Protein Structure: The addition of the bulky 4-HDE molecule can disrupt the native three-dimensional structure of a protein. khanacademy.org This can affect protein folding, stability, and interactions with other molecules. ebi.ac.uk For example, modification of the epithelial fatty acid-binding protein (E-FABP) by 4-HDE was found to increase its stability against chemical denaturation. nih.gov

Inhibition of Enzyme Activity: If the adduction occurs at or near the active site of an enzyme, it can directly inhibit its catalytic function. nih.gov Modification of residues outside the catalytic site can also allosterically alter the enzyme's conformation, leading to reduced activity. nih.gov

Disruption of Protein-Protein Interactions: Covalent modification can mask binding sites or induce conformational changes that prevent proteins from interacting with their partners in cellular pathways. nih.gov

Impaired Cellular Signaling: Since many signaling proteins are regulated by the modification of specific amino acid residues (e.g., phosphorylation), adduction by 4-HDE can interfere with these signaling cascades. nih.gov

Table 2: Examples of 4-HDE Modified Proteins and Functional Consequences

| Protein | Modified Residue(s) | Functional Impact |

| Epithelial Fatty Acid-Binding Protein (E-FABP) | Cys-120 | Increased stability against denaturation. nih.gov |

| Cytochrome c oxidase | Histidine, Lysine | Inactivation of the enzyme. nih.govnih.gov |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Histidine | Inhibition of enzyme activity. nih.gov |

Modulation of Enzyme Activity

This compound (4-HDE), a reactive aldehyde produced during lipid peroxidation, can modulate the activity of key cellular enzymes, thereby impacting cellular defense and signaling pathways.

Glutamate-Cysteine Ligase (GCL): GCL is the rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a critical antioxidant. nih.govnih.gov Exposure to 4-hydroxynonenal (B163490) (4-HNE), a structurally similar and well-studied aldehyde, initially depletes GSH through conjugation. nih.gov This is followed by an induction of GCL expression, leading to a subsequent increase in GSH levels. nih.gov This induction is a protective cellular response to the oxidative stress signified by the presence of these aldehydes. The GCL holoenzyme is composed of a catalytic subunit (GCLC) and a modulatory subunit (GCLM). nih.govnih.gov Studies on 4-HNE have shown that it can induce the expression of both subunits. nih.gov The signaling pathways involved in this induction can vary between cell types, with the ERK and JNK pathways playing significant roles. nih.govnih.gov

Peroxiredoxins (Prx): Peroxiredoxins are a family of antioxidant enzymes that reduce hydrogen peroxide and organic hydroperoxides. nih.gov Peroxiredoxin 4 (Prx4), for instance, is a thiol-specific peroxidase that plays a role in protecting cells against oxidative stress. nih.govuniprot.org It functions by catalyzing the reduction of peroxides, a process crucial for detoxifying reactive oxygen species and modulating hydrogen peroxide-mediated signaling. nih.govuniprot.org While direct studies on 4-HDE's effect on Prx4 are limited, the modification of antioxidant enzymes like peroxiredoxins by reactive aldehydes is a recognized mechanism of disrupting cellular redox balance. nih.gov Such modifications can impair the enzyme's function, contributing to the accumulation of oxidative damage. nih.gov

Impairment of Protein Homeostasis

The ubiquitin-proteasome system is the primary cellular machinery for degrading damaged or misfolded proteins, a process essential for maintaining protein homeostasis (proteostasis). abcam.comdeduveinstitute.becsic.es The 26S proteasome, a key component of this system, recognizes and degrades ubiquitinated proteins. abcam.com

Adduction of reactive aldehydes like 4-HNE to proteasomal subunits can lead to impaired protein homeostasis. mdpi.com This impairment is a significant factor in cellular aging and is linked to the accumulation of damaged proteins, which can trigger cellular stress and inflammation. abcam.commdpi.com The disruption of proteasome function prevents the efficient clearance of misfolded or unnecessary proteins, leading to their accumulation and potential toxicity. abcam.comcsic.esfrontiersin.org

Effects on Lipid-Binding Proteins

4-Hydroxyalkenals can covalently modify lipid-binding proteins, affecting their structure and function.

Fatty Acid-Binding Proteins (FABPs): Epithelial fatty acid-binding protein (E-FABP) has been identified as a target for modification by 4-HNE. nih.gov This modification can occur on specific cysteine residues. nih.gov Interestingly, the presence of noncovalently bound fatty acids can potentiate this modification. nih.gov The adduction of 4-HNE to E-FABP can increase the protein's stability against chemical denaturation. nih.gov It has been proposed that FABPs may function as antioxidant proteins by scavenging reactive lipids through such covalent modifications. nih.gov The expression of FABP4 has been identified in various cell types, including endothelial cells and placental trophoblast cells, where it plays a role in lipid metabolism and transport. mdpi.com

Formation of DNA Adducts

4-HDE and other 4-hydroxyalkenals are known to react with DNA, forming adducts that have significant biological consequences.

Genotoxic Potential and Adduct Structures

The reaction of 4-HNE with DNA results in the formation of four diastereomeric 1,N²-γ-hydroxypropano adducts of deoxyguanosine (HNE-dG). nih.gov These adducts have been detected in tissues of animals and humans, indicating they are formed endogenously. nih.gov The genotoxic potential of 4-HNE has been demonstrated in various cell types, where it can induce chromosomal aberrations, micronuclei, and sister chromatid exchanges at low micromolar concentrations. nih.govnih.gov The structure of the aldehyde, including the length of its lipophilic tail, can influence its genotoxic and cytotoxic potential. nih.gov For instance, compared to 4-HNE, homologous aldehydes like 4-hydroxyhexenal (B101363) and 4-hydroxyundecenal (B1217335) may induce genotoxic effects at different concentrations. nih.gov

The chemical structures of DNA adducts can be complex and varied. For example, the reaction of another carcinogen, 4-aminobiphenyl (B23562) (4-ABP), with DNA results in the formation of dG-C8-4-ABP as a major adduct. researchgate.net Similarly, other carcinogenic compounds can form multiple adducts with deoxyguanosine and deoxyadenosine.

Influence on DNA Integrity and Synthesis

The formation of DNA adducts by 4-hydroxyalkenals can compromise DNA integrity and interfere with DNA synthesis. nih.govnih.gov The presence of HNE-dG adducts is considered a form of endogenous DNA damage that can contribute to mutagenesis. nih.gov Evidence suggests that these adducts are repaired by the nucleotide excision repair (NER) pathway in human cells. nih.gov The persistence of these adducts in tissues is determined by the balance between their rate of formation and repair. nih.gov Inhibition of DNA synthesis has been shown to affect the expression of histone genes, which are crucial for DNA packaging, highlighting the intricate link between DNA replication and cellular processes. nih.govnih.gov

Interactions with Other Biomolecules

4-Hydroxyalkenals are highly reactive molecules that can interact with a variety of biomolecules beyond proteins and DNA.

Lipids: As products of lipid peroxidation, 4-hydroxyalkenals exist in a lipid-rich environment. Their interactions with other lipids are fundamental to their formation and distribution within cellular membranes. The composition of the lipid bilayer can influence the function of membrane-associated proteins. frontiersin.org Cationic liposomes, for example, can interact with DNA, and the nature of the lipid's hydrophobic part plays a crucial role in this interaction. nih.gov

Nucleic Acids: Besides forming covalent adducts with DNA, the interaction of aldehydes with nucleic acids is a key aspect of their biological activity. researchgate.net These interactions can lead to the formation of various adducts, contributing to the mutagenic properties of these compounds. researchgate.net The study of these interactions is crucial for understanding the mechanisms of chemical carcinogenesis.

Cellular and Subcellular Effects of 4 Hydroxydecenal

Impact on Cellular Signaling Pathways

4-Hydroxydecenal (4-HDE), a reactive aldehyde product of lipid peroxidation, significantly influences a variety of cellular signaling pathways, acting as a key mediator in cellular responses to oxidative stress. nih.govnih.gov Its effects are concentration-dependent, capable of modulating processes from cell proliferation and differentiation to programmed cell death. mdpi.comresearchgate.net The signaling impact of 4-HDE stems from its capacity to form adducts with crucial proteins involved in signal transduction, including kinases, phosphatases, and transcription factors. nih.gov

Role as a Second Messenger of Reactive Oxygen Species

This compound is considered a second messenger of reactive oxygen species (ROS). mdpi.com While ROS like hydrogen peroxide can act as signaling molecules, their high reactivity can also lead to cellular damage. researchgate.netbmglabtech.com 4-HDE, generated from the peroxidation of omega-6 polyunsaturated fatty acids, serves as a more stable, albeit still reactive, molecule that propagates the signal initiated by oxidative stress. nih.govresearchgate.net It readily forms covalent bonds with various cellular targets, thereby functioning as a non-classical secondary messenger that relays the initial oxidative signal to downstream effector pathways. researchgate.netresearchgate.net The transient nature of classic second messengers like cyclic AMP is contrasted by the action of 4-HDE, which involves non-enzymatic adduction to proteins. nih.gov However, the cell does regulate the levels of 4-HDE through detoxification pathways, ensuring its concentration is maintained within a range that facilitates signaling while minimizing toxicity. mdpi.com

Modulation of Redox-Sensitive Signaling Pathways (e.g., NRF2/KEAP1 Pathway, Ferroptosis)

4-HDE plays a critical role in modulating redox-sensitive signaling pathways, most notably the NRF2/KEAP1 pathway and ferroptosis.

NRF2/KEAP1 Pathway: The NRF2/KEAP1 pathway is a primary cellular defense mechanism against oxidative stress. mdpi.comnih.gov Under normal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its inhibitor, KEAP1, which facilitates its degradation. msjonline.org Oxidative or electrophilic stress, including the presence of 4-HDE, can induce the dissociation of NRF2 from KEAP1. msjonline.org This allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. nih.govmdpi.com This leads to the increased expression of antioxidant and detoxification enzymes, such as those in the glutathione-S transferase family, which are crucial for neutralizing reactive species like 4-HDE. mdpi.comnih.gov In fact, 4-HDE itself can induce the expression of GST A4-4, an enzyme efficient at detoxifying it, through the activation of a c-JUN/NRF2 complex. mdpi.com

Ferroptosis: Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. mdpi.com The accumulation of lipid peroxides is a key feature of this process. plos.orgfrontiersin.org 4-HDE is implicated in ferroptosis; for instance, increased levels of 4-HDE-protein adducts are observed during erastin-induced ferroptosis. mdpi.com The binding of 4-HDE to proteins like Voltage-Dependent Anion Channel 2 (VDAC2) can alter mitochondrial membrane permeability, leading to an accumulation of ROS, lipid peroxidation, and ultimately, cell death. mdpi.com Interestingly, 4-HDE can have a dual role, as it can also trigger resistance to ferroptosis by activating the p38/MAPK signaling pathway. mdpi.com Furthermore, the upregulation of enzymes that detoxify aldehydes like 4-HDE has been observed in cells resistant to ferroptosis. plos.org In some cancer cells, the accumulation of 4-HDE has been linked to increased expression of Ferroptosis Suppressor Protein 1 (FSP1), which can confer resistance to both apoptosis and ferroptosis. nih.gov

Table 1: Modulation of Redox-Sensitive Pathways by this compound

| Signaling Pathway | Role of this compound | Key Molecular Interactions | Cellular Outcome |

|---|---|---|---|

| NRF2/KEAP1 | Activator | Dissociates NRF2 from KEAP1, allowing NRF2 nuclear translocation. msjonline.org | Upregulation of antioxidant and detoxification genes. mdpi.comnih.gov |

| Ferroptosis | Inducer and Modulator | Forms adducts with proteins like VDAC2, leading to mitochondrial dysfunction. mdpi.com Can also activate resistance pathways (p38/MAPK) and upregulate FSP1. mdpi.comnih.gov | Can promote or protect against iron-dependent, lipid peroxidation-driven cell death. mdpi.complos.org |

Influence on Cell Proliferation and Differentiation

This compound demonstrates a concentration-dependent influence on cell proliferation and differentiation. mdpi.comresearchgate.net At lower concentrations (approximately 0.1-5 micromolar), it can promote these cellular processes. researchgate.net It has been shown to inhibit cell growth and induce differentiation in various leukemic cell lines. nih.gov This effect is associated with a reduction in c-myc expression. nih.gov In HL-60 cells, 4-HDE causes an accumulation of cells in the G0/G1 phase of the cell cycle by decreasing the expression of cyclins D1, D2, and A, and increasing the expression of the cyclin-dependent kinase inhibitor, p21. nih.gov This leads to an increase in hypophosphorylated pRb, which in turn inactivates E2F transcription factors, thereby halting cell cycle progression. nih.gov

Furthermore, the differentiation induced by 4-HDE in murine erythroleukemia (MEL) cells involves the translocation of protein kinase C (PKC) activity from the cytosol to the membranes. nih.gov The inhibition of this PKC translocation prevents the onset of terminal differentiation, highlighting the crucial role of PKC in the differentiative effects of 4-HDE. nih.gov

Regulation of Cell Death Mechanisms (e.g., Apoptosis)

This compound is a potent regulator of apoptosis, a form of programmed cell death. mdpi.com High concentrations of 4-HDE (around 10-20 micromolar) can trigger toxic pathways leading to apoptosis. researchgate.net The mechanism of 4-HDE-induced apoptosis involves the activation of multiple signaling cascades. It has been shown to induce the activation of caspases, which are key executioner enzymes in the apoptotic process. nih.govnih.gov

Specifically, 4-HDE can trigger the mitochondrial or intrinsic pathway of apoptosis. nih.gov This involves the release of cytochrome c from the mitochondria, which then leads to the activation of initiator caspase-9 and subsequently the executioner caspase-3. nih.govnih.gov The activation of caspase-3 results in the cleavage of substrates like poly-ADP-ribose-polymerase (PARP), a hallmark of apoptosis. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to protect cells from 4-HDE-induced apoptosis by inhibiting the release of cytochrome c. nih.gov

The JNK-c-Jun/AP-1 pathway also plays a critical role in 4-HDE-induced apoptosis. nih.gov 4-HDE can cause an early activation of JNK and p38 proteins while down-regulating the basal activity of ERK-1/2. nih.gov The activation of the JNK pathway is essential for the apoptotic response to the toxic effects of lipid peroxidation products. nih.gov

Interference with Signal Transduction

This compound can interfere with signal transduction at multiple levels due to its high reactivity with proteins. nih.gov It forms adducts with amino acid residues such as cysteine, histidine, and lysine (B10760008), leading to alterations in protein structure and function. researchgate.netajrms.com This can affect enzyme activity either by direct modification of the catalytic site or by allosteric changes. mdpi.com

4-HDE can trigger multistep signal transduction cascades that ultimately suppress cellular functions. nih.gov For example, it can activate receptor-type protein tyrosine kinases like the epidermal growth factor receptor (EGFR), which can lead to growth inhibition. nih.gov It can also interfere with pathways crucial for cell survival, such as the AKT signaling pathway. nih.gov By inhibiting AKT activity, 4-HDE can promote apoptosis. nih.gov Furthermore, 4-HDE has been shown to inhibit the phosphorylation of IκB, which could downregulate NF-κB-mediated cellular responses, including anti-apoptotic signals. nih.gov This interference with key signaling nodes highlights the pleiotropic effects of 4-HDE on cellular homeostasis. mdpi.com

Effects on Organelle Function

The chemical reactivity of this compound leads to significant effects on the function of various cellular organelles, which are specialized subunits within a cell that perform specific tasks. sdmiramar.edu The compartmentalization of metabolic pathways within these membrane-bound structures is essential for cellular homeostasis. nih.gov Stressors, including chemical agents like 4-HDE, can disrupt organelle function, leading to cellular dysfunction. mdpi.com

Mitochondria, the primary sites of cellular respiration and a major source of ROS, are particularly susceptible to 4-HDE. researchgate.netpnas.org 4-HDE interacts with multiple mitochondrial targets, forming adducts that can lead to mitochondrial dysfunction and a disruption of cellular bioenergetics. researchgate.net As mentioned previously, 4-HDE can alter the permeability of the mitochondrial membrane by forming adducts with proteins like VDAC2, which is a key event in the induction of ferroptosis and the release of cytochrome c during apoptosis. mdpi.comnih.gov This disruption of the mitochondrial electron transport chain can further increase ROS production, creating a vicious cycle of oxidative stress. pnas.org

Table 2: Summary of

| Cellular Process/Structure | Effect of this compound | Key Mechanisms | References |

|---|---|---|---|

| Cellular Signaling | Acts as a second messenger of ROS. | Covalent adduction to signaling proteins. | mdpi.comresearchgate.netresearchgate.net |

| NRF2/KEAP1 Pathway | Activation | Dissociation of NRF2 from KEAP1, nuclear translocation. | mdpi.comnih.govmsjonline.org |

| Ferroptosis | Induction and modulation | Lipid peroxidation, protein adduction (e.g., VDAC2), activation of resistance pathways. | mdpi.complos.orgnih.gov |

| Cell Proliferation | Inhibition (concentration-dependent) | Downregulation of cyclins, upregulation of p21, accumulation in G0/G1 phase. | mdpi.comresearchgate.netnih.gov |

| Cell Differentiation | Induction | Translocation of PKC activity. | nih.gov |

| Apoptosis | Induction (concentration-dependent) | Mitochondrial cytochrome c release, activation of caspases, activation of JNK pathway. | researchgate.netnih.govnih.gov |

| Signal Transduction | Interference | Adduction to kinases, phosphatases, transcription factors; inhibition of AKT and NF-κB pathways. | nih.govnih.govmdpi.comnih.gov |

| Mitochondrial Function | Disruption | Adduction to mitochondrial proteins (e.g., VDAC2), altered membrane permeability, disruption of bioenergetics. | mdpi.comresearchgate.netnih.gov |

Mitochondrial Dysfunction and Oxidative Damage

Mitochondria are primary targets for 4-HDE-induced damage. The accumulation of 4-HDE is associated with increased mitochondrial reactive oxygen species (ROS) production. nih.govnih.gov This elevation in ROS can, in turn, exacerbate lipid peroxidation, creating a feedback loop that generates more reactive aldehydes.

Research has demonstrated that 4-HDE can directly impair mitochondrial respiration and energy production. nih.gov It has been shown to inhibit the activity of key enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). nih.govnih.gov For instance, studies have identified succinate (B1194679) dehydrogenase (SDHA), a component of ETC complex II, as a target for 4-HDE adduction, leading to decreased enzymatic activity. nih.gov This impairment of the ETC can lead to a reduction in ATP synthesis and a decrease in the mitochondrial membrane potential. nih.govnih.gov

Table 1: Effects of 4-Hydroxyalkenals on Mitochondrial Function

| Parameter | Effect of 4-Hydroxyalkenals | References |

| Mitochondrial ROS Production | Increased | nih.govnih.gov |

| ATP Synthesis | Decreased | nih.gov |

| Mitochondrial Respiration | Inhibited | nih.gov |

| TCA Cycle Enzyme Activity | Inhibited | nih.govnih.gov |

| Electron Transport Chain Complex Activity | Inhibited (e.g., Complex II) | nih.gov |

| Mitochondrial Membrane Potential | Decreased | nih.govnih.gov |

This table summarizes the detrimental effects of 4-hydroxyalkenals, such as 4-HDE, on various aspects of mitochondrial function as reported in scientific literature.

Alterations in Membrane Permeability and Integrity

The lipid-rich nature of cellular membranes makes them susceptible to damage from lipid peroxidation products like 4-HDE. The interaction of 4-HDE with membrane components can lead to alterations in membrane fluidity and permeability. ru.nltaylorandfrancis.com An increase in membrane permeability can disrupt the selective barrier function of the cell membrane, leading to an uncontrolled exchange of ions and other molecules. ru.nltaylorandfrancis.com

This disruption of membrane integrity is not limited to the plasma membrane. The inner mitochondrial membrane, with its high concentration of polyunsaturated fatty acids, is also a critical target. nih.gov Damage to the inner mitochondrial membrane can further compromise mitochondrial function and contribute to the release of pro-apoptotic factors into the cytoplasm.

Cellular Adaptive Responses to this compound Exposure

Cells possess intricate signaling pathways to counteract the damaging effects of electrophilic compounds like 4-HDE. nih.govresearchgate.net One of the primary adaptive responses involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com Under normal conditions, Nrf2 is kept inactive by its repressor, Kelch-like ECH-associated protein 1 (Keap1). However, electrophiles like 4-HDE can react with cysteine residues on Keap1, leading to the release and activation of Nrf2. mdpi.com

Once activated, Nrf2 translocates to the nucleus and promotes the transcription of a battery of antioxidant and detoxification genes. mdpi.com These genes encode for proteins such as glutathione (B108866) S-transferases (GSTs), which can detoxify 4-HDE by conjugating it with glutathione. mdpi.com This adaptive response helps to mitigate the toxic effects of 4-HDE and restore cellular redox homeostasis.

However, the cellular response to 4-HDE is concentration-dependent. While low concentrations may activate protective pathways, higher concentrations can overwhelm the cell's adaptive capacity, leading to widespread damage and cell death. nih.gov

Role of 4 Hydroxydecenal in Oxidative Stress and Disease Mechanisms Research Context

Biomarker of Lipid Peroxidation and Oxidative Stress in Experimental Models

4-Hydroxydecenal (4-HDE) is a reactive aldehyde produced during the peroxidation of polyunsaturated fatty acids (PUFAs). mdpi.comimrpress.com Its presence and concentration are considered a reliable indicator of lipid peroxidation and oxidative stress in various experimental settings. mdpi.comnih.gov The formation of 4-HDE is a consequence of the self-catalyzed chain reaction of lipid peroxidation affecting PUFAs, leading to the generation of various aldehydes. imrpress.com Among these, 4-HDE and the related compound 4-hydroxynonenal (B163490) (4-HNE) are major bioactive products. imrpress.com

The high reactivity of 4-HDE allows it to readily form stable adducts with proteins, particularly with histidine residues. mdpi.com This characteristic is utilized in the development of analytical methods, such as the 4-HNE-Enzyme-Linked Immunosorbent Assay (HNE-ELISA), which can detect these protein conjugates in biological samples. mdpi.comimrpress.com Although originally designed for 4-HNE, some antibodies used in these assays show cross-reactivity with other aldehydes, including this compound. mdpi.com

The measurement of 4-HDE and its protein adducts serves as a valuable tool in experimental models to quantify the extent of oxidative damage. nih.govscielo.br Studies have shown that the levels of these aldehydes increase in response to oxidative insults. nih.gov For instance, in models of neurodegenerative diseases, the accumulation of 4-HDE and similar aldehydes is a key feature, indicating a state of oxidative stress where the production of reactive oxygen species (ROS) surpasses the antioxidant defenses. nih.gov The central nervous system is particularly susceptible to lipid peroxidation due to its high lipid content. mdpi.com

The utility of 4-HDE as a biomarker extends to various pathological conditions associated with oxidative stress, including age- and stress-related diseases. mdpi.com For example, elevated plasma levels of 4-HNE have been observed in patients with post-traumatic stress disorder (PTSD), suggesting a link between oxidative stress, altered lipid metabolism, and the pathophysiology of the disorder. mdpi.com While much of the research has focused on 4-HNE, the similar chemical nature and origin of 4-HDE suggest its parallel importance as a biomarker of lipid peroxidation. eku.edu

Table 1: this compound as a Biomarker in Experimental Models

| Experimental Context | Key Findings | Significance | Citations |

| General Oxidative Stress | Formation from polyunsaturated fatty acid peroxidation. | A reliable indicator of lipid peroxidation. | mdpi.comimrpress.comnih.gov |

| Neurodegenerative Models | Accumulation in affected brain regions. | Indicates overwhelming oxidative stress. | nih.govmdpi.com |

| Stress-Related Disorders (e.g., PTSD) | Elevated plasma levels of related aldehydes. | Links oxidative stress to disease pathophysiology. | mdpi.com |

| Analytical Methods | Formation of stable protein adducts (e.g., with histidine). | Enables detection and quantification via methods like ELISA. | mdpi.comimrpress.commdpi.com |

Involvement in Neurobiological Research Models

In neurobiological research, 4-HDE and its more extensively studied counterpart, 4-HNE, are implicated as key mediators of oxidative stress-induced neuronal damage and apoptosis. nih.govnih.gov Oxidative insults can trigger lipid peroxidation in neuronal membranes, leading to the accumulation of these reactive aldehydes. nih.gov This accumulation is a critical step in the pathway leading to programmed cell death, or apoptosis, characterized by cell shrinkage, chromatin condensation, and DNA fragmentation. nih.gov

Experimental models using neuronal cell lines, such as PC12 cells and primary rat hippocampal neurons, have demonstrated that exposure to 4-HNE can directly induce apoptosis. nih.govnih.gov Furthermore, oxidative stressors like iron sulfate (B86663) (FeSO₄) and amyloid β-peptide, which are relevant to neurodegenerative conditions, have been shown to increase lipid peroxidation and the cellular levels of 4-HNE, ultimately resulting in apoptosis. nih.govnih.gov

The cytotoxic effects of these aldehydes are linked to their ability to form covalent adducts with cellular macromolecules, including proteins. nih.gov This adduction can disrupt the function of critical proteins, leading to cellular dysfunction and the activation of apoptotic pathways. The loss or decreased activity of protective enzymes like aldehyde dehydrogenases (ALDHs), which detoxify these aldehydes, results in their accumulation, leading to increased protein adduct formation, mitochondrial dysfunction, and enhanced apoptosis. researchgate.net

The process of apoptosis triggered by these aldehydes can involve both extrinsic and intrinsic pathways. researchgate.net For instance, the accumulation of 4-HNE can cause DNA damage, a known trigger for apoptosis. researchgate.net Additionally, the depletion of cellular antioxidants, such as glutathione (B108866) (GSH), which can conjugate with and detoxify these aldehydes, is another mechanism contributing to increased susceptibility to apoptosis. nih.govresearchgate.net

The accumulation of 4-HDE and related aldehydes in the brain can significantly impair neuronal function, contributing to the cognitive and behavioral deficits observed in various neurological disorders. nih.govtmc.edu Synaptic dysfunction is a common feature of many neurodevelopmental and neurodegenerative diseases, and it can arise from alterations in the biochemical processes within the neuronal environment. nih.gov

One of the ways these aldehydes impair neuronal function is by damaging ion transport proteins and other regulatory systems in neuronal membranes. nih.gov This can disrupt the delicate ionic balance required for proper neuronal signaling and excitability. For example, oxidative stress has been shown to reduce the activity of the sodium-potassium ATPase, a crucial pump for maintaining the neuronal action potential. mdpi.com

Furthermore, the neurotoxic effects of these aldehydes can lead to a cascade of detrimental events, including mitochondrial dysfunction, which compromises the energy supply needed for normal neuronal activities. nih.gov In the context of Alzheimer's disease models, the neurotoxic molecule 4-HNE has been shown to modify neuronal proteins, leading to cell death. nih.gov This is particularly relevant as the brain has a high lipid content, making it vulnerable to the production of these toxic aldehydes through lipid peroxidation. mdpi.com

Animal studies have provided significant evidence linking 4-HDE and, more prominently, 4-HNE to the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govmdpi.com Oxidative stress is a well-established feature in the affected brain regions of these disorders. nih.govnih.gov

In Alzheimer's disease (AD) models, the presence of 4-HNE is increased in the brain tissue and cerebrospinal fluid. nih.gov Immunohistochemical studies have revealed the localization of 4-HNE in the characteristic pathological hallmarks of AD, namely neurofibrillary tangles and senile plaques. nih.gov The amyloid β-peptide, a key component of senile plaques, has been shown to induce lipid peroxidation and the accumulation of 4-HNE in neurons, suggesting a direct link between this peptide and aldehyde-mediated neurotoxicity. nih.govnih.gov Furthermore, the apolipoprotein E (ApoE) genotype, a major genetic risk factor for AD, influences the brain's ability to detoxify 4-HNE. The ApoE4 isoform, which lacks cysteine residues, cannot scavenge the neurotoxic 4-HNE, allowing it to damage neuronal proteins and induce cell death. nih.gov

In the context of Parkinson's disease (PD), postmortem studies of human brains have revealed elevated levels of oxidative stress markers, including 4-HNE. mdpi.com In animal models, toxins used to induce Parkinson's-like pathology, such as 6-hydroxydopamine (6-OHDA), are known to cause oxidative stress and subsequent neuronal damage. mdpi.comnih.gov Immunohistochemical analyses have shown the presence of 4-HNE in Lewy bodies, which are abnormal protein aggregates found in the neurons of individuals with PD. nih.gov

These findings from animal studies collectively suggest that lipid peroxidation and the resulting accumulation of reactive aldehydes like 4-HDE and 4-HNE play a significant role in the neuronal damage and death that characterize neurodegenerative diseases. nih.govnih.gov

Table 2: Involvement of this compound and Related Aldehydes in Neurobiological Research

| Research Area | Key Findings | Implications for Neurological Conditions | Citations |

| Neuronal Damage & Apoptosis | Direct induction of apoptosis in neuronal cell lines. | A key mediator of oxidative stress-induced neuronal death. | nih.govnih.govresearchgate.net |

| Accumulation following exposure to oxidative stressors. | Links oxidative insults to the apoptotic cascade. | nih.govnih.gov | |

| Disruption of protein function through adduction. | Explains the molecular mechanism of cytotoxicity. | nih.govresearchgate.net | |

| Impairment of Neuronal Function | Damage to ion transport proteins and membrane systems. | Disrupts neuronal signaling and excitability. | mdpi.comnih.gov |

| Induction of mitochondrial dysfunction. | Compromises cellular energy supply. | nih.gov | |

| Contribution to synaptic dysfunction. | Underlies cognitive and behavioral deficits. | nih.govtmc.edu | |

| Association with Neurodegenerative Conditions | Increased levels in Alzheimer's disease models. | Implicated in the formation of plaques and tangles. | nih.govnih.govnih.govnih.gov |

| Presence in Lewy bodies in Parkinson's disease models. | Links lipid peroxidation to the pathology of Parkinson's. | nih.govmdpi.com | |

| Correlation with neurotoxin-induced damage. | Supports a role in toxin-mediated neurodegeneration. | mdpi.comnih.gov |

Impairment of Neuronal Function

Association with Other Pathological Processes in Research Studies (e.g., Inflammation, Carcinogenesis, Metabolic Dysregulation)

Research has implicated 4-HDE and its related aldehyde, 4-HNE, in a variety of pathological processes beyond neurodegeneration, including inflammation, carcinogenesis, and metabolic dysregulation. mdpi.comnih.govmdpi.com

Inflammation: 4-HNE is recognized as a key molecule in inflammation-related cell signaling. nih.gov It can enhance chronic inflammation by activating macrophages and stimulating the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov Studies have shown that 4-HNE-protein adducts increase with age in tissues like the kidney, where they can activate inflammatory signaling pathways involving molecules such as NF-κB and MAPKs. nih.gov This suggests that the accumulation of these aldehydes can contribute to the chronic low-grade inflammation associated with aging and various diseases. nih.govresearchgate.net

Carcinogenesis: The role of 4-HDE and 4-HNE in cancer is complex and appears to be concentration-dependent. mdpi.com While high concentrations are cytotoxic, lower levels may affect cellular processes like proliferation and differentiation. imrpress.com Oxidative stress and lipid peroxidation have been linked to the development and progression of various cancers. mdpi.com For instance, in prostate cancer, while 4-HNE-protein adducts were not found in the tumor tissue itself, their levels were elevated in the plasma of patients, indicating systemic oxidative stress and altered lipid metabolism. mdpi.com This suggests that these aldehydes may be involved in the broader systemic changes that accompany tumorigenesis. mdpi.com

Metabolic Dysregulation: There is a strong connection between metabolic dysregulation and diseases such as obesity, diabetes, and cardiovascular disease. frontiersin.orgalliedacademies.orgnih.gov Altered lipid metabolism is a key feature of these conditions. frontiersin.org In the context of cancer, tumor cells undergo metabolic reprogramming, including altered lipid metabolism, to support their growth. alliedacademies.org Research on prostate cancer patients with elevated plasma 4-HNE levels revealed a positive association with certain fatty acids and indicated that the metabolic pathway of unsaturated fatty acid biosynthesis was significantly affected. mdpi.com This suggests that the presence of these aldehydes is linked to and may modulate metabolic pathways. mdpi.com In cardiomyocytes, 4-HNE has been shown to alter cellular bioenergetics, increasing proton leakage across the mitochondrial membrane and decreasing respiratory capacity. nih.gov

Modulation of Cellular Defense Mechanisms Against Oxidative Damage

Cells possess intricate defense mechanisms to counteract the damaging effects of oxidative stress, and 4-HDE and 4-HNE can modulate these pathways. researchgate.netnih.govnih.gov One of the most important of these is the Keap1-Nrf2 pathway. nih.govnih.gov

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels by its inhibitor, Keap1, which targets it for degradation. nih.govalzdiscovery.org However, in the presence of oxidative or electrophilic stress, such as that caused by 4-HNE, Keap1 is modified, allowing Nrf2 to be released. alzdiscovery.org Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. nih.govmdpi.commdpi.com

This activation of the Nrf2-ARE pathway leads to the increased expression of a wide array of antioxidant and detoxification enzymes. nih.govnih.gov These include heme oxygenase-1 (HO-1), thioredoxin reductase 1 (TR1), and enzymes involved in glutathione synthesis and metabolism. nih.govnih.gov By upregulating these protective proteins, cells can enhance their tolerance to oxidative stress. nih.gov

Interestingly, sublethal concentrations of 4-HNE have been found to induce an adaptive cytoprotective effect. nih.gov Pre-treatment of cells with low levels of 4-HNE can protect them against subsequent, more severe oxidative insults. nih.gov This adaptive response is primarily mediated through the Nrf2-dependent induction of enzymes like TR1. nih.gov

In addition to the Nrf2 pathway, other cellular defense mechanisms include the action of aldehyde dehydrogenases (ALDHs), which directly metabolize and detoxify aldehydes like 4-HNE. researchgate.net Overexpression of ALDHs has been shown to protect cells from the cytotoxic effects of 4-HNE. researchgate.net

Therefore, while 4-HDE and 4-HNE are products of oxidative damage, they can also act as signaling molecules that trigger the cell's own defense systems, highlighting a complex dual role in the cellular response to oxidative stress. nih.govnih.gov

Analytical and Detection Methodologies for 4 Hydroxydecenal

Extraction and Sample Preparation Techniques for Biological Matrices

The primary goal of sample preparation is to isolate 4-HDE from interfering substances within the biological matrix, such as proteins and lipids, and to concentrate the analyte to a level suitable for detection. slideshare.net The choice of technique depends on the nature of the sample (e.g., plasma, urine, tissue) and the subsequent analytical method.

Common extraction and preparation techniques include:

Protein Precipitation (PPT): This is a straightforward method used to remove proteins from biological fluids like plasma or serum. slideshare.netd-nb.info It involves adding a precipitating agent, such as a cold organic solvent (e.g., methanol (B129727), acetonitrile) or an acid (e.g., perchloric acid), to the sample. d-nb.infoajrms.com After centrifugation, the clear supernatant containing the analyte is collected for further analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. slideshare.net The analyte is partitioned from the aqueous biological sample into an organic solvent. The efficiency of this method depends on the partition coefficient of the analyte and the pH of the aqueous phase.

Solid-Phase Extraction (SPE): SPE is a highly effective and commonly used technique for sample cleanup and concentration. slideshare.netajrms.comnih.gov The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the analyte of interest is selectively eluted with a suitable solvent. For aldehydes, reversed-phase (e.g., C18) or specific derivatizing cartridges can be used. ajrms.com This method is noted for providing more extensive sample cleanup compared to simpler techniques, though it can also concentrate interfering compounds with similar properties to the target analyte. nih.gov

Stir Bar Sorptive Extraction (SBSE): This is a sensitive technique for extracting analytes from aqueous samples like urine. researchgate.net It utilizes a magnetic stir bar coated with a sorbent material, often polydimethylsiloxane (B3030410) (PDMS). The analyte partitions from the sample matrix into the coating. The stir bar is then removed and the analyte is thermally desorbed for analysis, typically by Gas Chromatography. researchgate.net

In many protocols, a derivatization step is incorporated during or after extraction. This is done to improve the stability and chromatographic behavior of the highly reactive aldehyde group of 4-HDE, and to enhance detection sensitivity. ajrms.comresearchgate.netnih.gov For example, aldehydes can be derivatized with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) prior to GC-MS analysis or with a fluorescent tag like dansyl hydrazine (B178648) for HPLC-fluorescence detection. ajrms.comresearchgate.net

| Technique | Principle | Typical Application for 4-HDE Analysis | References |

| Protein Precipitation | Removal of proteins using solvents or acids. | Initial cleanup of plasma or serum samples. | slideshare.netd-nb.infoajrms.com |

| Solid-Phase Extraction | Selective adsorption and elution from a solid sorbent. | Cleanup and concentration from plasma and other fluids. | slideshare.netajrms.comnih.gov |

| Stir Bar Sorptive Extraction | Partitioning of analyte into a sorbent-coated stir bar. | Sensitive extraction from aqueous samples like urine. | researchgate.net |

Chromatographic Separation Techniques

Chromatography is a laboratory technique used to separate the components of a mixture. bioanalysis-zone.comthermopedia.com The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. bioanalysis-zone.com For 4-HDE analysis, the most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). ru.nl

HPLC is a powerful technique that uses a liquid mobile phase to separate components of a mixture. who.int For the analysis of 4-HDE and related hydroxyalkenals, reversed-phase HPLC is most frequently employed. ajrms.com In this mode, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a more polar solvent mixture, typically consisting of water and an organic solvent like methanol or acetonitrile. ajrms.comnih.gov

Due to the reactivity of the aldehyde, 4-HDE is often derivatized before HPLC analysis to form a stable product with enhanced detection properties. ajrms.comresearchgate.net A notable method involves the derivatization of 4-HDE with dansyl hydrazine, which allows for highly sensitive fluorescence detection. ajrms.com

Table of Typical HPLC Parameters for Hydroxyalkenal Analysis:

| Parameter | Example Condition | Purpose | References |

|---|---|---|---|

| Column | Poroshell 120 EC-C18 (50 mm x 4.6 mm, 2.7 µm) | Reversed-phase separation of analytes. | ajrms.com |

| Mobile Phase | Isocratic: Methanol/Water (60/40, v/v) or Gradient: Water/Methanol/Acetonitrile | Elution of analytes from the column. Gradients allow for separation of compounds with a wide range of polarities. | ajrms.comresearchgate.net |

| Flow Rate | 1.5 mL/min | Controls the speed of separation and retention time. | ajrms.com |

| Detection | Fluorescence (e.g., Ex: 350 nm, Em: 525 nm for dansyl hydrazine derivative) | Quantification of the separated, derivatized analyte. | ajrms.com |

GC utilizes a gaseous mobile phase (an inert carrier gas like helium or nitrogen) to transport analytes through a column containing a stationary phase. innovatechlabs.com GC is highly effective for separating volatile and thermally stable compounds. Because 4-HDE is a reactive, polar, and semi-volatile compound, direct analysis by GC is challenging. nih.gov

Therefore, derivatization is an essential step to increase volatility and thermal stability. A common approach is to convert the aldehyde group to an oxime derivative and the hydroxyl group to a silyl (B83357) ether. nih.gov For instance, a two-step derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by trimethylsilylation has been successfully used for the analysis of the related compound 4-hydroxynonenal (B163490) (4-HNE) by GC-MS. nih.gov This procedure makes the analyte suitable for GC separation and subsequent mass spectrometric detection. researchgate.netnih.gov

Table Comparing HPLC and GC for 4-HDE Analysis:

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Analyte State | Must be soluble in the mobile phase. | Must be volatile and thermally stable. |

| Derivatization | Often used to enhance detection (e.g., fluorescent tagging). | Essential to increase volatility and stability. |

| Typical Mobile Phase | Liquid (e.g., Methanol/Water mixture). | Gas (e.g., Helium, Nitrogen). |

| Coupling | Commonly coupled with UV, Fluorescence, and Mass Spectrometry detectors. | Almost always coupled with a Mass Spectrometry (MS) or Flame Ionization Detector (FID). |

High-Performance Liquid Chromatography (HPLC)

Spectrometric Detection Methods

Following chromatographic separation, a detector is used to identify and quantify the eluted compounds. For 4-HDE, mass spectrometry and UV/fluorescence spectroscopy are the principal detection methods.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govresearchgate.net When coupled with a chromatographic separation method (GC-MS or LC-MS), it provides high specificity and sensitivity for both identifying and quantifying analytes. nih.govmdpi.com

GC-MS: In GC-MS, after separation on the GC column, the derivatized 4-HDE enters the mass spectrometer. A validated GC-MS method for the related 4-HNE uses negative ion chemical ionization (NICI), which is highly sensitive for electronegative derivatives like PFB-oximes. nih.gov Specific ions are monitored to ensure accurate quantification. nih.gov

LC-MS: LC-MS, particularly with electrospray ionization (ESI), is a powerful tool for analyzing 4-HDE and its metabolites or protein adducts directly from a liquid phase. nih.govwindows.net

Tandem Mass Spectrometry (MS/MS) , also known as MS², adds another layer of specificity and structural information. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of derivatized 4-HDE) is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed in a second mass analyzer. wikipedia.orgnationalmaglab.org This technique is indispensable for:

Unambiguous Identification: The fragmentation pattern is a unique chemical fingerprint that confirms the identity of the compound.

Quantification in Complex Matrices: By monitoring a specific transition from a precursor ion to a product ion (Selected or Multiple Reaction Monitoring - SRM/MRM), the signal-to-noise ratio is dramatically improved, allowing for accurate quantification even at very low levels in complex biological samples. plos.org

Structural Elucidation of Adducts: MS/MS is critical for identifying the specific amino acid residues (e.g., Cysteine, Histidine, Lysine) in proteins that have been modified by 4-HDE. The mass shift of a peptide indicates the formation of an adduct. nih.govresearchgate.net

| Technique | Ionization Method | Application for 4-HDE | References |

| GC-MS | Negative Ion Chemical Ionization (NICI) | Quantification of derivatized 4-HDE. | nih.gov |

| LC-MS/MS | Electrospray Ionization (ESI) | Quantification of 4-HDE and identification of its protein adducts. | nih.govmdpi.comwindows.net |

| MALDI-MS | Matrix-Assisted Laser Desorption/Ionization | Identification of protein adducts by analyzing mass shifts in proteins/peptides. | nih.govresearchgate.net |

These detection methods are commonly used with HPLC.

UV Detection: UV detectors measure the absorbance of light by the analyte at a specific wavelength. ingenieria-analitica.com While 4-HDE has a natural UV absorbance due to its α,β-unsaturated aldehyde structure, direct UV detection may lack the sensitivity required for typical biological concentrations. ingenieria-analitica.com

Fluorescence Detection: This method offers significantly higher sensitivity and selectivity compared to UV detection because very few compounds naturally fluoresce. ingenieria-analitica.com To utilize this technique for 4-HDE, the aldehyde must be reacted with a fluorescent labeling agent (a fluorophore) in a process called derivatization. ajrms.comresearchgate.net The resulting fluorescent derivative can be detected at extremely low concentrations. The choice of excitation and emission wavelengths is specific to the fluorophore used. ajrms.com

Table of Derivatization Reagents for Fluorescence Detection of Aldehydes:

| Derivatization Reagent | Abbreviation | Example Excitation (Ex) / Emission (Em) Wavelengths | References |

|---|---|---|---|

| Dansyl Hydrazine | DNSH | Ex: 350 nm / Em: 525 nm | ajrms.com |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Identification and Quantification

Immunochemical Assays (e.g., ELISA for Protein Adducts)

Immunochemical methods, particularly the enzyme-linked immunosorbent assay (ELISA), are widely utilized for the detection and quantification of protein adducts formed by reactive aldehydes like 4-hydroxyalkenals. springernature.comnih.gov These assays rely on the high specificity of antibodies to recognize and bind to specific targets, in this case, the adducts formed between 4-HDE and proteins.